

Application Notes: ψ -DOM (2,6-Dimethoxy-4-methylamphetamine)

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Compound of Interest

Compound Name: *Psi-DOM*

Cat. No.: *B3063821*

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Compound: ψ -DOM (**Psi-DOM**), also known as 2,6-Dimethoxy-4-methylamphetamine.

Chemical Class: Substituted Phenethylamine (Amphetamine) Primary Target: Serotonin 5-HT_{2a} Receptor (5-HT_{2a}R) Agonist

Description: ψ -DOM is a potent psychedelic compound and a positional isomer of the well-characterized psychedelic DOM (2,5-Dimethoxy-4-methylamphetamine).^{[1][2]} In ψ -DOM, the methoxy group at the 5-position of the phenyl ring is relocated to the 6-position.^[1] This structural modification results in a compound that is approximately one-third as potent as DOM.^{[1][2]} Historically, ψ -DOM was first synthesized and described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), where he documented its psychoactive effects in humans at oral doses of 15-25 mg, with a duration of 6-8 hours.^{[1][2]}

Mechanism of Action: Like other classic psychedelics, the primary mechanism of action for ψ -DOM is agonism at the serotonin 5-HT_{2a} receptor.^[1] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), a key event that can be quantified in functional assays.^[3] ψ -DOM also displays affinity for the 5-HT_{2c} receptor.^[1]

Quantitative Data

The following tables summarize the in vitro pharmacological profile of ψ -DOM at key serotonin receptors.

Table 1: Receptor Binding Affinities of ψ -DOM

Receptor	Radioligand	K _i (nM)[3]
Human 5-HT _{2a}	[³ H]ketanserin	351
Human 5-HT _{2r}	[³ H]mesulergine	270
Human 5-HT _{1a}	[³ H]8-OH-DPAT	>10,000

K_i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Functional Activity of ψ -DOM

Receptor	Assay Type	EC ₅₀ (nM)[3]	Efficacy (%) [3]	Reference Agonist
Human 5-HT _{2a}	Calcium Mobilization	280	84	5-HT

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Efficacy: The maximal response induced by the drug, expressed as a percentage of the maximal response induced by the reference agonist (5-HT).

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol details the methodology used to determine the binding affinity (K_i) of ψ -DOM at human serotonin receptors expressed in CHO-K1 cells.[3]

Objective: To quantify the affinity of ψ -DOM for 5-HT_{2a}, 5-HT_{2r}, and 5-HT_{1a} receptors via competitive displacement of a specific radioligand.

Materials:

- Cell Membranes: CHO-K1 cells stably expressing the human recombinant 5-HT_{2a}, 5-HT_{2r}, or 5-HT_{1a} receptor.
- Radioligands: [³H]ketanserin (for 5-HT_{2a}), [³H]mesulergine (for 5-HT_{2r}), [³H]8-OH-DPAT (for 5-HT_{1a}).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Non-specific Binding Ligands: Ketanserin (10 μM for 5-HT_{2a}), mianserin (10 μM for 5-HT_{2r}), 5-HT (10 μM for 5-HT_{1a}).
- Test Compound: ψ-DOM dissolved in DMSO, then serially diluted.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and microplate scintillation counter.

Procedure:

- Assay Preparation: Prepare serial dilutions of ψ-DOM. The final assay volume is 250 μL.
- Incubation: In each well of the 96-well plate, add:
 - 25 μL of test compound dilution (or vehicle for total binding, or non-specific ligand for non-specific binding).
 - 25 μL of the appropriate radioligand (at a final concentration close to its K_e value).
 - 200 μL of cell membrane homogenate suspended in assay buffer.
- Incubation Conditions: Incubate the plates for 60 minutes at 25°C.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

- **Washing:** Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- **Data Analysis:**
 - Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
 - Plot the percentage of specific binding against the log concentration of ψ -DOM.
 - Determine the IC_{50} value (the concentration of ψ -DOM that inhibits 50% of the specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol describes the method to determine the functional potency (EC_{50}) and efficacy of ψ -DOM at the human 5-HT_{2a} receptor.^[3]

Objective: To measure the ability of ψ -DOM to stimulate intracellular calcium release in cells expressing the 5-HT_{2a} receptor.

Materials:

- **Cells:** HEK-293 cells stably co-expressing the human 5-HT_{2a} receptor and a G-protein α subunit chimera.
- **Assay Medium:** Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

- Calcium-sensitive Dye: Fluo-4 AM.
- Pluronic F-127.
- Test Compound: ψ -DOM.
- Reference Agonist: Serotonin (5-HT).
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

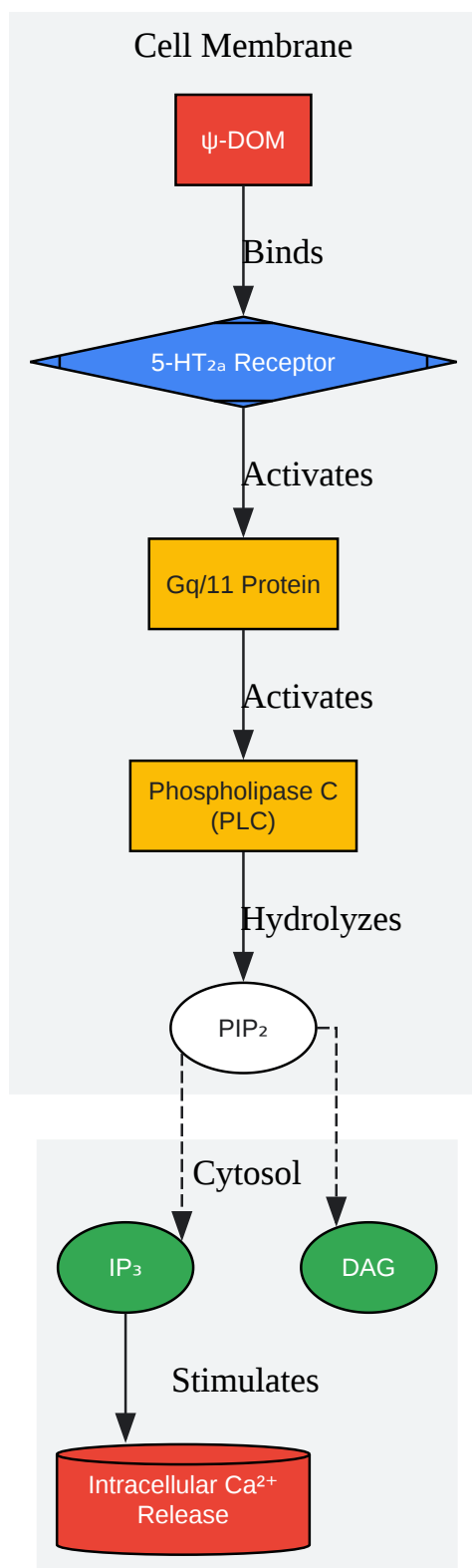
- Cell Plating: Seed the HEK-293 cells into black-walled microplates and allow them to grow to confluence (typically 24 hours).
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay medium.
 - Aspirate the growth medium from the cells and add 100 μ L of the dye loading solution to each well.
 - Incubate the plate for 60 minutes at 37°C in the dark.
- Compound Preparation: Prepare serial dilutions of ψ -DOM and the reference agonist 5-HT in assay medium.
- Fluorescence Measurement:
 - Place the dye-loaded cell plate into the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
 - Use the instrument's liquid handler to automatically inject the compound dilutions into the wells.

- Immediately begin measuring the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for a period of 2-3 minutes.
- Data Analysis:
 - Determine the peak fluorescence response for each well after compound addition.
 - Subtract the baseline fluorescence from the peak fluorescence to get the response value.
 - Normalize the data, setting the response from vehicle-treated wells as 0% and the maximal response from the reference agonist (5-HT) as 100%.
 - Plot the normalized response against the log concentration of ψ -DOM and fit the data to a four-parameter logistic equation to determine the EC_{50} and E_{max} (efficacy) values.

Visualizations

Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by ψ -DOM binding to the 5-HT_{2a} receptor.

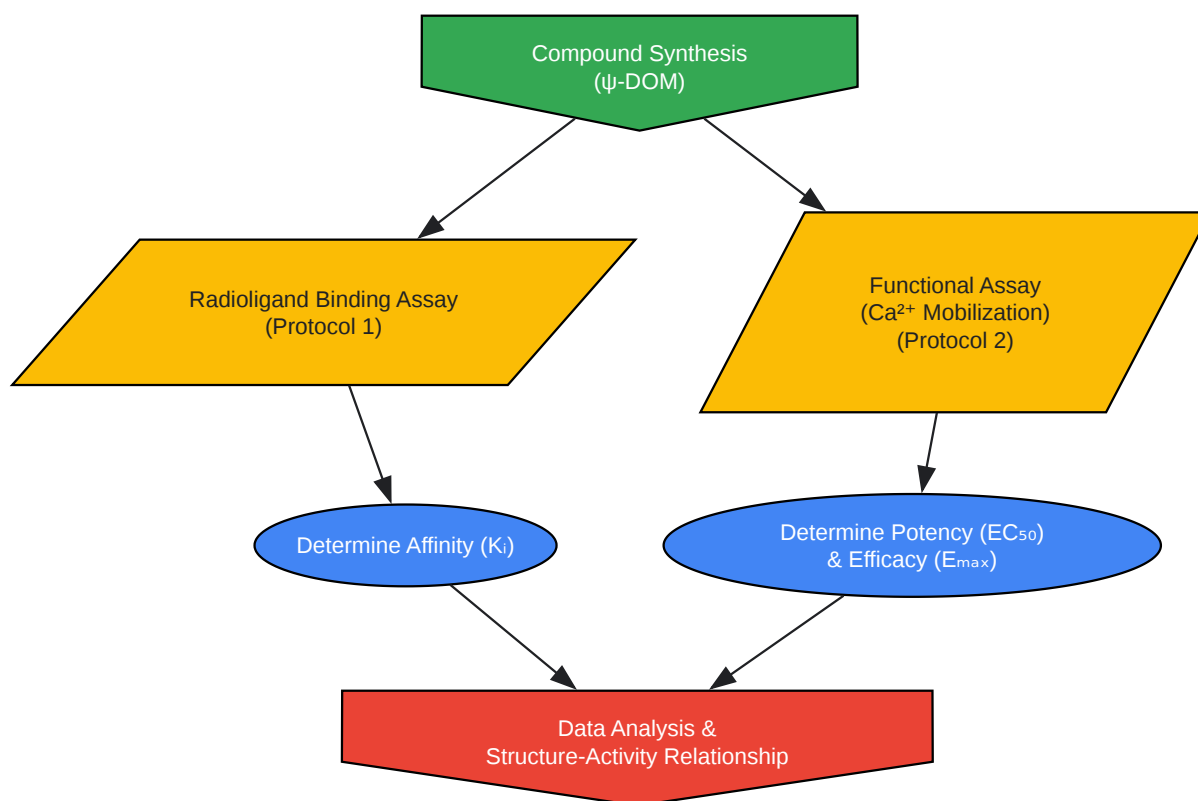


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Caption: Canonical 5-HT_{2a} receptor signaling pathway activated by ψ-DOM.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a novel psychedelic compound like ψ -DOM in vitro.



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Caption: In vitro characterization workflow for ψ -DOM.

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